![molecular formula C46H36O2S2Si2 B12528411 [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] CAS No. 653601-75-3](/img/structure/B12528411.png)
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] is a complex organic compound that features a naphthalene core linked to diphenyl(phenylsulfanyl)silane groups through oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] typically involves the reaction of naphthalene-1,4-diol with diphenyl(phenylsulfanyl)silane in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Tetrabutylammonium fluoride (TBAF) or a similar fluoride source
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols or hydrocarbons
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Potential use in studying biological interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] involves its interaction with molecular targets through its phenylsulfanyl and naphthalene groups. These interactions can affect various biological pathways, including:
Molecular Targets: Enzymes, receptors, and other proteins
Pathways Involved: Signal transduction, metabolic pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]: Unique due to its specific structural arrangement and functional groups.
Diphenyl(phenylsulfanyl)silane: Lacks the naphthalene core, making it less complex.
Naphthalene-1,4-diol: Does not contain the silane groups, limiting its applications.
Uniqueness
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] stands out due to its combination of naphthalene and silane groups, providing unique chemical and physical properties that are not present in similar compounds.
This detailed article provides a comprehensive overview of [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
653601-75-3 |
|---|---|
Formule moléculaire |
C46H36O2S2Si2 |
Poids moléculaire |
741.1 g/mol |
Nom IUPAC |
[4-[diphenyl(phenylsulfanyl)silyl]oxynaphthalen-1-yl]oxy-diphenyl-phenylsulfanylsilane |
InChI |
InChI=1S/C46H36O2S2Si2/c1-7-21-37(22-8-1)49-51(39-25-11-3-12-26-39,40-27-13-4-14-28-40)47-45-35-36-46(44-34-20-19-33-43(44)45)48-52(41-29-15-5-16-30-41,42-31-17-6-18-32-42)50-38-23-9-2-10-24-38/h1-36H |
Clé InChI |
KMFSSBMKELNFNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC3=CC=C(C4=CC=CC=C43)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)SC7=CC=CC=C7)SC8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
phosphanium bromide](/img/structure/B12528337.png)
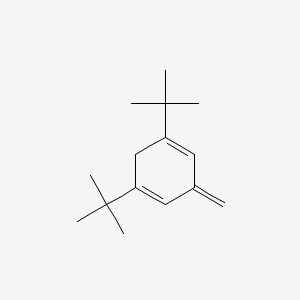
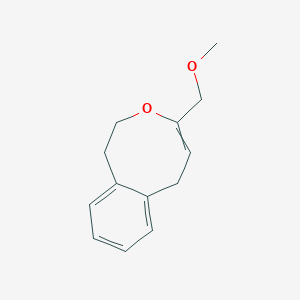
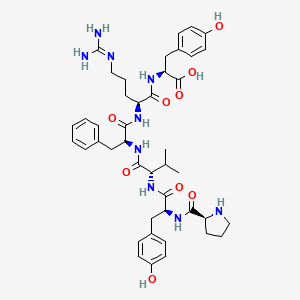
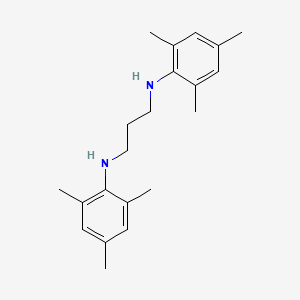
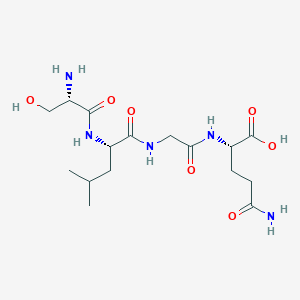
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)
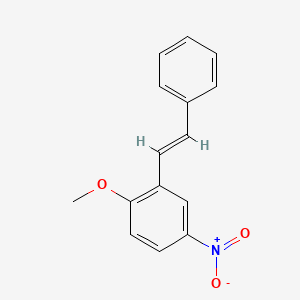
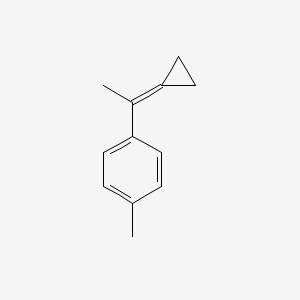
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
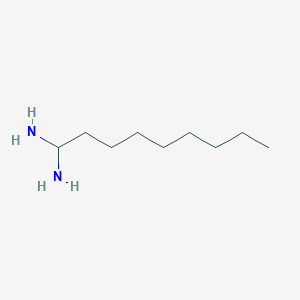
stannane](/img/structure/B12528426.png)
